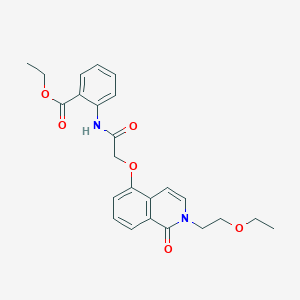
Ethyl 2-(2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate is a useful research compound. Its molecular formula is C24H26N2O6 and its molecular weight is 438.48. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Research has delved into the synthesis and characterization of compounds with structural similarities, focusing on their potential as antimicrobial agents. For instance, the synthesis of new quinazolines, which share a resemblance in the chemical backbone to the compound , has been explored for their antibacterial and antifungal activities (Desai, Shihora, & Moradia, 2007). Such studies typically involve complex synthesis routes, characterizing the final products through various analytical techniques to assess their potential applications in medicine.
Molecular Structure Analysis
Another aspect of research focuses on the detailed analysis of molecular structures through techniques like X-Ray crystallography. For example, the synthesis and structural determination of bis(quinazolin)disulfides, which are structurally related to the queried compound, have been reported (Rimaz et al., 2009). Such studies are crucial for understanding the molecular geometry, electronic structure, and potential reactivity of complex organic molecules.
Spectroscopy and Molecular Docking Studies
Spectroscopic analyses, such as FT-IR and FT-Raman, along with molecular docking studies, are employed to investigate the molecular stability, electronic properties, and potential biological interactions of compounds. A study on a similar compound, ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate, utilized these methods to predict its nonlinear optical properties and possible inhibitory activity against biological targets (El-Azab et al., 2016).
Chemical Reactions and Mechanistic Insights
Research also extends to understanding the chemical reactivity and mechanism of formation of such compounds. Studies have detailed reactions involving isoquinolinium salts, providing pathways for synthesizing related compounds, which could be pivotal in developing new synthetic methodologies or pharmaceuticals (Wada, Nakatani, & Akiba, 1983).
Crystallography and Interaction Analysis
Crystal structure analysis and Hirshfeld surface analysis offer insights into intermolecular interactions, stability, and packing of molecules in the solid state. For instance, the study of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate provided valuable information on its three-dimensional network structure and π–π interactions, which are significant for understanding the compound's solid-state properties and potential pharmaceutical formulations (Filali Baba et al., 2019).
特性
IUPAC Name |
ethyl 2-[[2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-3-30-15-14-26-13-12-17-18(23(26)28)9-7-11-21(17)32-16-22(27)25-20-10-6-5-8-19(20)24(29)31-4-2/h5-13H,3-4,14-16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXYWTXONXGOMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=CC=C3C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

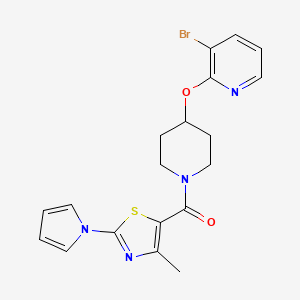
![2-Methoxy-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2610236.png)
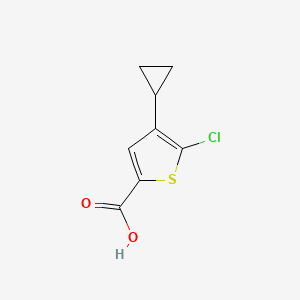
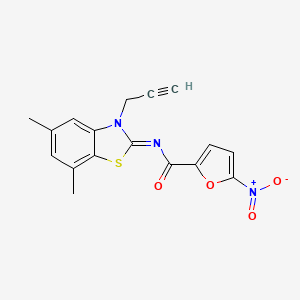
![2-((2-(Dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2610240.png)
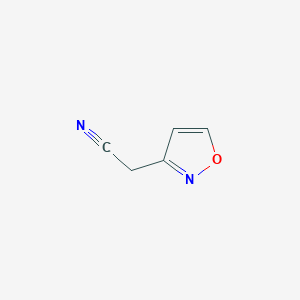


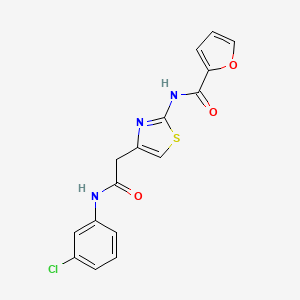
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2610246.png)

![6-(4-Butylphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![5-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2610255.png)